molecular formula C20H23N3O4S B2937631 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448046-18-1

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No.: B2937631
CAS No.: 1448046-18-1
M. Wt: 401.48
InChI Key: QGNQIQGNCYIZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide (hereafter referred to by its full systematic name) is a benzamide derivative characterized by three key structural motifs:

  • A 4-(N,N-dimethylsulfamoyl)benzamide core, which introduces sulfonamide functionality known for enhancing solubility and bioactivity.
  • A 2-hydroxyethyl linker attached to the benzamide’s nitrogen atom.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-22(2)28(26,27)15-10-8-14(9-11-15)20(25)21-12-19(24)17-13-23(3)18-7-5-4-6-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQIQGNCYIZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a sulfamoyl group and an indolinyl moiety, which contribute to its unique biological properties. The IUPAC name for this compound is 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide, and its molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfamoyl and hydroxyl groups enhance binding affinity, potentially modulating the activity of these targets. The indolinyl group may also play a role in increasing the specificity of the compound's interactions .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Case Studies

  • Breast Cancer Cell Lines : A study reported that treatment with varying concentrations of the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.
  • Prostate Cancer Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
  • Inflammatory Response : In a murine model of acute inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameStructure ComplexityAnticancer ActivityAnti-inflammatory Activity
4-(N,N-dimethylsulfamoyl)benzamideModerateLowNone
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamideLowNoneLow
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamideModerateModerateNone

This comparison highlights the unique position of this compound due to its combined anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Containing Benzamide Derivatives

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
  • Structural Similarities : Shares the 4-(N,N-dimethylsulfamoyl)benzamide core.
  • Key Differences : Replaces the hydroxyethyl-indole group with a 4-bromophenylthiazole moiety.
  • Demonstrated NF-κB signal potentiation in TLR adjuvant screens, suggesting immunomodulatory applications .
4-(Diethylsulfamoyl)-N-(4-Ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
  • Structural Similarities : Contains a sulfamoyl-substituted benzamide.
  • Key Differences : Uses a diethylsulfamoyl group (vs. dimethyl) and a benzothiazole-propargyl substituent.
  • The propargyl-benzothiazole moiety may confer click chemistry utility or metal-binding properties .

Indole-Containing Benzamide Derivatives

Osimertinib Mesylate
  • Structural Similarities : Contains a 1-methyl-1H-indol-3-yl group linked to a pyrimidine-amine scaffold.
  • Key Differences : Lacks the sulfamoyl group but includes a methoxy-pyrimidine and acrylamide moiety.
  • Functional Implications :
    • The acrylamide group enables covalent binding to EGFR kinase, a mechanism absent in the target compound.
    • FDA-approved for NSCLC, highlighting the therapeutic relevance of indole derivatives in oncology .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • Structural Similarities : Features an indol-3-yl-ethyl backbone.
  • Key Differences : Replaces the sulfamoyl-benzamide with a fluoro-biphenyl-propanamide group.
  • Functional Implications :
    • Fluorine enhances metabolic stability, while the biphenyl group may improve target affinity through hydrophobic interactions .

Hydroxyethyl-Linked Benzamides

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structural Similarities : Contains a hydroxyethyl linker.
  • Key Differences : Lacks the indole and sulfamoyl groups; instead, incorporates a 3-methylbenzamide and tert-butyl-like structure.
  • Functional Implications :
    • The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, suggesting utility in synthetic chemistry rather than pharmacology .

Comparative Analysis Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Benzamide + sulfamoyl 2-Hydroxyethyl-indole Kinase inhibition, CNS targets
Compound 50 Benzamide + sulfamoyl 4-Bromophenylthiazole Immunomodulation
Osimertinib Mesylate Pyrimidine-acrylamide 1-Methylindole NSCLC therapy
4-(Diethylsulfamoyl)-benzothiazole derivative Benzamide + sulfamoyl Benzothiazole-propargyl Click chemistry, metal binding

Table 2: Physicochemical Properties (Inferred)

Compound Name LogP (Estimated) Solubility (Aqueous) Metabolic Stability
Target Compound ~2.5 Moderate High (indole + sulfamoyl)
Compound 50 ~3.8 Low Moderate (thiazole)
Osimertinib Mesylate ~3.2 Low High (acrylamide)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~1.9 High Low (tert-butyl)

Research Findings and Implications

  • Sulfamoyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target engagement. Dimethyl substitution (target compound) balances steric effects and bioavailability better than diethyl analogs .
  • Hydroxyethyl Linker : Introduces polarity, improving solubility over purely hydrophobic analogs (e.g., biphenyl-propanamide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.